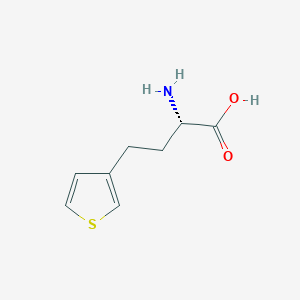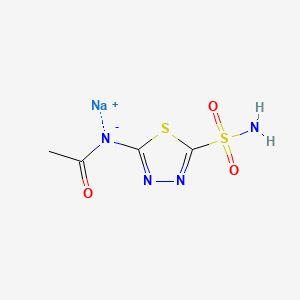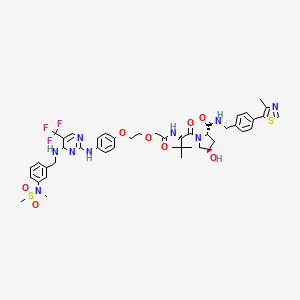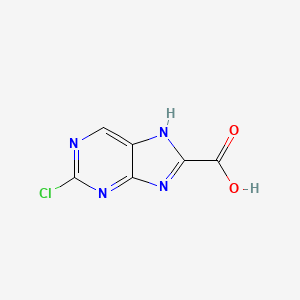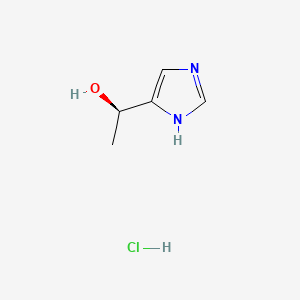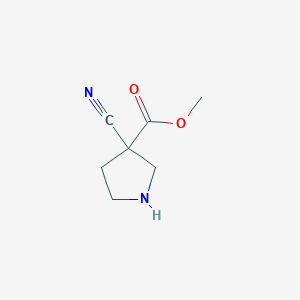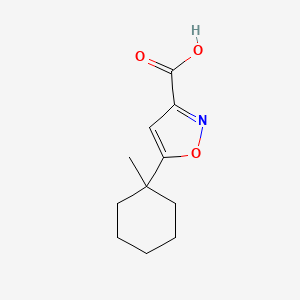
5-(1-Methylcyclohexyl)isoxazole-3-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Methylcyclohexyl)isoxazole-3-carboxylic Acid is a heterocyclic compound featuring an isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its presence in various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
This reaction can be catalyzed by copper (I) or ruthenium (II) catalysts . Another method involves the use of tert-butyl nitrite or isoamyl nitrite, which enables an efficient one-pot synthesis from substituted aldoximes and alkynes under conventional heating conditions .
Industrial Production Methods
Industrial production methods for isoxazole derivatives often focus on scalability and cost-effectiveness. The use of metal-free synthetic routes is gaining popularity due to the lower costs and reduced environmental impact. These methods include the use of enamine-triggered [3+2]-cycloaddition reactions and solvent-free synthesis techniques .
Chemical Reactions Analysis
Types of Reactions
5-(1-Methylcyclohexyl)isoxazole-3-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the isoxazole ring or the carboxylic acid group.
Substitution: Substitution reactions can occur at the isoxazole ring or the cyclohexyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acid derivatives, while reduction can yield alcohols or amines .
Scientific Research Applications
5-(1-Methylcyclohexyl)isoxazole-3-carboxylic Acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 5-(1-Methylcyclohexyl)isoxazole-3-carboxylic Acid involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Methylisoxazole-3-carboxylic Acid: Similar in structure but with a methyl group instead of a cyclohexyl group.
5-(4-Methoxyphenyl)isoxazole-3-carboxylic Acid: Contains a methoxyphenyl group instead of a cyclohexyl group.
3-Isoxazolecarboxylic Acid, 5-methyl-, methyl ester: A methyl ester derivative of the isoxazole carboxylic acid
Uniqueness
5-(1-Methylcyclohexyl)isoxazole-3-carboxylic Acid is unique due to the presence of the 1-methylcyclohexyl group, which can impart different steric and electronic properties compared to other isoxazole derivatives.
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
5-(1-methylcyclohexyl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C11H15NO3/c1-11(5-3-2-4-6-11)9-7-8(10(13)14)12-15-9/h7H,2-6H2,1H3,(H,13,14) |
InChI Key |
AWFMVJFSNUICMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC1)C2=CC(=NO2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



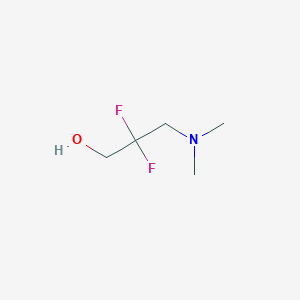


![6-(3,5-dichloro-2-hydroxybenzoyl)-3-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13571746.png)

